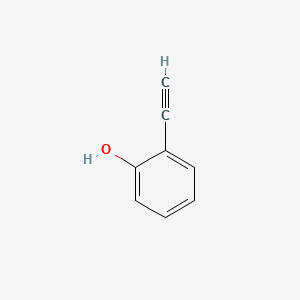

2-Ethynylphenol

Description

Significance of 2-Ethynylphenol as a Central Research Compound

The importance of this compound in the scientific community stems from its role as a key intermediate in the synthesis of a variety of valuable compounds. mdpi.com The presence of the nucleophilic hydroxyl group and the reactive carbon-carbon triple bond allows for a diverse range of chemical manipulations, making it a sought-after precursor in numerous synthetic pathways. Its utility is underscored by its frequent application in academic and industrial laboratories for creating novel molecules with specific and desirable properties. mdpi.com

Interdisciplinary Role of this compound in Contemporary Chemical Science

The application of this compound is not confined to a single area of chemistry but spans multiple disciplines, highlighting its interdisciplinary significance. Its contributions are particularly notable in synthetic organic chemistry, materials science, and pharmaceutical development.

Contributions to Synthetic Organic Chemistry Research

In the realm of synthetic organic chemistry, this compound is a privileged starting material, most notably for the construction of the benzofuran (B130515) skeleton, a heterocyclic motif present in numerous natural products and synthetic molecules of industrial importance. chim.it The synthesis of benzofuran derivatives from this compound is often achieved through transition-metal-catalyzed heterocyclization reactions. chim.it These transformations capitalize on the electrophilic activation of the alkyne by a metal catalyst, which facilitates the nucleophilic attack by the adjacent hydroxyl group, leading to the formation of the furan (B31954) ring. chim.it

Various catalytic systems have been developed to effect this transformation, with palladium and copper catalysts being particularly prominent. For instance, Sonogashira coupling reactions involving this compound derivatives have been employed in one-pot cascade methods to synthesize 2-arylbenzofurans. acs.org This approach involves two sequential Sonogashira couplings followed by the cyclization of the in-situ generated this compound intermediate. acs.org Furthermore, this compound can participate in cycloaddition reactions, such as the intramolecular [4+2] cycloaddition, offering another route to complex heterocyclic systems.

The versatility of this compound is further demonstrated in its reactions with various unsaturated partners. For example, its palladium-catalyzed reaction with unsaturated halides or triflates provides a direct route to 2-vinyl- and 2-arylbenzo[b]furans. The reaction conditions can be tuned to favor the formation of either 2-substituted or 2,3-disubstituted benzofurans.

Implications for Materials Science Investigations

The unique chemical structure of this compound also lends itself to applications in materials science. smolecule.com The ethynyl (B1212043) group serves as a reactive handle for polymerization and cross-linking, making it a valuable monomer for the synthesis of advanced polymers. mdpi.com For instance, polymers derived from this compound can exhibit high thermal stability and good solvent resistance, properties that are desirable for high-performance materials. vt.edu

Research has explored the use of this compound in the creation of thermosetting polymers. These materials are initially processable but form a rigid, cross-linked network upon curing, leading to materials with excellent mechanical and thermal properties. vt.edursc.orgtainstruments.com The cross-linking is often achieved through the reaction of the ethynyl groups.

Furthermore, benzofuran derivatives with extended conjugation, synthesized from this compound, have been recognized for their potential in optical and electronic applications. chim.it These materials can act as hole-transporting materials in multilayer organic light-emitting diodes (OLEDs), showcasing the role of this compound in the development of materials for electronic devices. chim.itsigmaaldrich.com The ability to functionalize the benzofuran core, which originates from this compound, allows for the fine-tuning of the electronic properties of these materials.

Relevance in Pharmaceutical Development Research

The benzofuran scaffold, readily accessible from this compound, is a privileged structure in medicinal chemistry, being present in a wide array of natural products and pharmaceutically active compounds. acs.orgfrontiersin.org Consequently, this compound serves as a critical starting material in the discovery and development of new therapeutic agents. mdpi.com

Benzofuran derivatives have been shown to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antifungal properties. chim.itacs.org For example, certain benzofuran-containing compounds have been investigated as potential inhibitors of enzymes and receptors involved in cell signaling pathways, with some showing promise in cancer research. smolecule.com The ability to synthesize a diverse library of substituted benzofurans from this compound allows medicinal chemists to perform structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds. acs.org

Specific examples of biologically active molecules containing the benzofuran core include compounds that have been investigated for their potential as antitumor, antidepressant, and antioxidant agents. frontiersin.org The synthesis of these complex molecules often relies on the initial construction of the benzofuran ring from this compound or its derivatives, highlighting the foundational role of this compound in the quest for new medicines.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-ethynylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O/c1-2-7-5-3-4-6-8(7)9/h1,3-6,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLQDZRFPKXZSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70199016 | |

| Record name | Phenol, 2-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5101-44-0 | |

| Record name | Phenol, 2-ethynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005101440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethynylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies for 2 Ethynylphenol and Its Derivatives

Catalytic Strategies in 2-Ethynylphenol Synthesis

The synthesis of this compound and its derivatives is heavily reliant on transition-metal catalysis, which enables the efficient formation of key carbon-carbon and carbon-heteroatom bonds. Catalysts based on palladium, copper, gold, and silver have proven particularly effective, each offering unique pathways and advantages for constructing and functionalizing the this compound framework.

Palladium-Catalyzed Approaches

Palladium catalysis stands as a cornerstone for the synthesis of aryl alkynes, and its application to this compound is well-established. These methods primarily involve the cross-coupling of a halogenated phenol (B47542) precursor with an alkyne source.

The Sonogashira reaction is a powerful and widely used cross-coupling method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a mild base. wikipedia.orgmdpi.com

In the context of this compound synthesis, this reaction involves coupling a 2-halophenol (commonly 2-iodophenol (B132878) or 2-bromophenol) with a terminal alkyne. A key application is the synthesis of this compound derivatives, where the alkyne component can be varied to introduce different substituents. For instance, a one-pot cascade method has been developed for the synthesis of 2-arylbenzofurans, which starts with the Sonogashira coupling of a 2-halophenol with (trimethylsilyl)acetylene, followed by in-situ desilylation and a second Sonogashira coupling with an aryl halide, culminating in a cyclization to form the benzofuran (B130515) ring system. researchgate.net This approach tolerates a wide range of functional groups, including halogens, hydroxyl, nitrile, and nitro groups. researchgate.net

Another variation involves the reaction of o-iodophenol with terminal alkynes on a potassium fluoride-doped alumina (B75360) support under microwave irradiation, which leads to the formation of 2-substituted-benzo[b]furans. researchgate.net Similarly, 2-ethynylbenzofurans can be synthesized by the Sonogashira cross-coupling of this compound with (E)-1,2-diiodoalkenes, catalyzed by palladium(II) acetate (B1210297) and copper(I) iodide. mdpi.comorganic-chemistry.org

Table 1: Examples of Sonogashira Coupling for Synthesis of this compound Derivatives

| Starting Material (Halide) | Alkyne | Pd-Catalyst | Cu-Catalyst | Base/Solvent | Product | Yield | Ref |

|---|---|---|---|---|---|---|---|

| 2-Iodophenol | Phenylacetylene | Pd(OAc)₂(PPh₃)₂ | CuI | Et₃N | 2-(Phenylethynyl)phenol (B13115910) | - | acs.org |

| 2-Halophenols | (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N / THF | 2-Arylbenzo[b]furans (via one-pot cascade) | Good to Excellent | researchgate.net |

| o-Iodophenol | Various Terminal Alkynes | Palladium Powder | CuI | KF-Alumina (solvent-free, microwave) | 2-Substituted-benzo[b]furans | - | researchgate.net |

| This compound | (E)-1,2-Diiodoalkenes | Pd(OAc)₂ | CuI | Et₃N / THF | 2-Ethynylbenzofurans | Moderate to Good | organic-chemistry.org |

While the Sonogashira reaction is dominant, other palladium-catalyzed cross-coupling strategies have been developed to access this compound derivatives. These methods often involve the reaction of pre-formed o-ethynylphenols with various coupling partners or utilize alternative starting materials to circumvent issues associated with the Sonogashira protocol.

One such approach is the palladium-catalyzed reaction of o-ethynylphenols with a range of unsaturated halides or triflates. acs.org This reaction, conducted in the presence of Pd(OAc)₂(PPh₃)₂ and CuI, proceeds through a coupling-cyclization sequence to yield 2-vinyl- and 2-arylbenzo[b]furans. acs.org Interestingly, by altering the reaction conditions and starting materials, the product distribution can be controlled. For example, using o-((trimethylsilyl)ethynyl)phenyl acetates as precursors in the presence of Pd(PPh₃)₄ and a base like KOBuᵗ can lead directly to the benzo[b]furan product through an in-situ coupling/cyclization process. acs.org

Furthermore, palladium catalysis can facilitate Wacker-type intramolecular reactions. For instance, 2-cinnamylphenols can undergo a Wacker-type cyclization followed by double bond isomerization to produce benzo[b]furan derivatives, demonstrating an alternative pathway that does not start with an alkyne. chim.it

Table 2: Palladium-Catalyzed Reactions Beyond Sonogashira for this compound Derivatives

| Phenolic Precursor | Coupling Partner | Pd-Catalyst / Additives | Product | Yield | Ref |

|---|---|---|---|---|---|

| o-Ethynylphenols | Unsaturated Halides/Triflates | Pd(OAc)₂(PPh₃)₂ / CuI / Et₃N | 2-Vinyl/Aryl-benzo[b]furans | Good to High | acs.org |

| o-((Trimethylsilyl)ethynyl)phenyl Acetates | Unsaturated Halides/Triflates | Pd(PPh₃)₄ / KOBuᵗ | 2-Vinyl/Aryl-benzo[b]furans | - | acs.org |

| o-Alkynylphenols | Unsaturated Halides/Triflates | Pd(PPh₃)₄ / KOAc | 2,3-Disubstituted-benzo[b]furans | - | acs.org |

| o-Alkynylphenols | Unsaturated Halides/Triflates & CO | Pd(PPh₃)₄ / KOAc | 2-Substituted-3-acylbenzo[b]furans | - | acs.org |

Copper-Mediated Synthesis Routes

Copper catalysts, while essential as co-catalysts in the Sonogashira reaction, can also serve as the primary catalytic species in the synthesis of this compound derivatives. chim.itlookchem.com These copper-mediated routes offer alternative reactivity patterns.

A notable example is a one-pot cascade catalysis system using Cu(I)/Pd(0)/Cu(II) for the synthesis of 2-borylated benzo[b]furans. chim.it This process begins with a palladium/copper-catalyzed Sonogashira reaction between a 2-halophenol and ethynyl (B1212043) BMIDA, followed by a copper(II)-facilitated 5-endo-dig cyclization to form the borylated benzofuran product. chim.it The use of Cu(OAc)₂ is crucial for promoting the cyclization step and preventing undesired Glaser-Hay homocoupling of the alkyne. chim.it

Table 3: Copper-Mediated Synthesis of this compound Derivatives

| Phenolic Precursor | Reagents | Catalyst System | Product | Ref |

|---|---|---|---|---|

| 2-Halophenols | Ethynyl BMIDA | Pd(0) / Cu(I) / Cu(II) | 2-Boryl benzo[b]furans | chim.it |

Gold-Catalyzed Transformations

Gold catalysts have emerged as powerful tools in organic synthesis, particularly for reactions involving alkynes. researchgate.net Gold(I) and gold(III) complexes exhibit strong carbophilicity, readily activating C-C triple bonds towards nucleophilic attack. In the context of this compound derivatives, gold catalysis is primarily used to facilitate complex cyclization and rearrangement cascades.

For instance, 2-ethynylphenols can undergo gold-catalyzed nitrone oxidations to afford syn-selective N-containing dihydrofuran-3(2H)-ones. researchgate.netnih.gov The proposed mechanism involves the formation of a gold enolate intermediate which then participates in a Mannich reaction. researchgate.net Another significant application is the heterocyclization of this compound derivatives to form the benzo[b]furan skeleton. chim.it Gold(I) catalysts can activate the alkyne, enabling the intramolecular nucleophilic addition of the adjacent phenolic oxygen. chim.it This strategy has been used, for example, in the cycloisomerization of 2-(iodoethynyl)-aryl esters, which proceeds through a chim.itresearchgate.net-iodine shift to form a gold(I)-vinylidene intermediate that subsequently cyclizes. chim.it

Table 4: Gold-Catalyzed Transformations of this compound Derivatives

| Substrate | Catalyst | Reagents | Product | Ref |

|---|---|---|---|---|

| 2-Ethynylphenols | Gold(I) | Nitrones | syn-N-containing dihydrofuran-3(2H)-ones | researchgate.netnih.gov |

| 2-(Iodoethynyl)-aryl esters | Gold(I) species | - | Substituted Benzo[b]furans | chim.it |

| This compound derivatives | Gold(I)-catalyst | Aryl iodoethynyl derivatives | Benzo[b]furan derivatives (via dual catalysis) | chim.it |

Silver-Catalyzed Processes

Silver catalysis provides another avenue for the synthesis of derivatives from this compound precursors, often proceeding through radical pathways. chim.it While less common than palladium or gold catalysis in this specific area, silver-catalyzed transformations offer unique synthetic possibilities.

A key example is the silver-catalyzed radical 5-exo-dig cyclization of O-vinyl-2-ethynylphenol derivatives. chim.it In this reaction, treatment of the substrate with sodium sulfinates in the presence of a silver catalyst and potassium persulfate as an oxidant leads to the formation of densely functionalized benzo[b]furan derivatives. chim.it This transformation highlights the ability of silver to promote radical addition pathways, offering a complementary approach to the more common electrophilic activation strategies employed by gold and palladium. chim.it

Table 5: Silver-Catalyzed Synthesis of this compound Derivatives

| Substrate | Catalyst | Reagents | Product | Ref |

|---|---|---|---|---|

| O-Vinyl-2-ethynylphenol derivatives | Silver catalyst | Sodium sulfinates, K₂S₂O₈ (oxidant) | Functionalized Benzo[b]furan derivatives | chim.it |

Rhodium-Catalyzed Carbon-Carbon Activation

Rhodium catalysts have proven effective in the synthesis of this compound derivatives through carbon-carbon (C-C) bond activation. These reactions often involve the cleavage of a stable C-C bond, a challenging yet powerful transformation in organic synthesis. hope.educhemistryviews.org

One notable application involves the intramolecular carboacylation of quinolinyl ketones, where rhodium catalysis facilitates the activation of a ketone-arene C-C single bond. hope.edu While not directly synthesizing this compound, this methodology highlights the capability of rhodium catalysts to mediate complex C-C bond functionalization, a principle applicable to the synthesis of complex phenol derivatives. Mechanistic studies, including kinetic and NMR analysis, have identified the C-C bond activation as the turnover-limiting step in these catalytic cycles. hope.edu

In the context of silyl-substituted derivatives, cationic rhodium(I) complexes, such as those with BINAP ligands, have been used for the cycloisomerization of 2-silylethynyl phenols. chim.it This process can lead to the formation of 3-silylbenzo[b]furans via a proposed rhodium-vinylidene intermediate and a 1,2-silicon migration. chim.it The choice of catalyst and reaction conditions can influence the product distribution, with some conditions favoring the formation of 2-silylbenzo[b]furan isomers. chim.it For instance, a cationic rhodium(I)/BINAP complex can catalyze the cycloisomerization of 2-silylethynyl phenols to yield 3-silylbenzo[b]furans. chim.it

Furthermore, rhodium-catalyzed reactions of 2-ethynyl-3-pentamethyldisilanylpyridine derivatives demonstrate intramolecular trans-bis-silylation cyclization, yielding pyridine-fused siloles. mdpi.com This showcases the versatility of rhodium catalysts in constructing silicon-containing heterocyclic compounds from precursors structurally related to this compound.

Table 1: Rhodium-Catalyzed Reactions for this compound Derivatives and Analogs

| Catalyst System | Substrate | Product | Key Transformation | Ref |

|---|---|---|---|---|

| RhCl(PPh₃)₃ | Quinolinyl ketones | Cyclized products | Intramolecular carboacylation via C-C bond activation | hope.edu |

| [Rh(cod)₂]BF₄ / BINAP | 2-Silylethynyl phenols | 3-Silylbenzo[b]furans | Cycloisomerization via 1,2-silicon migration | chim.it |

| [RhCl(CO)₂]₂ | 2-Ethynyl-3-pentamethyldisilanylpyridine | Pyridine-fused siloles | Intramolecular trans-bis-silylation cyclization | mdpi.com |

Heterogeneous Catalysis in this compound Derivatization

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in chemical synthesis, including ease of separation and potential for recycling. savemyexams.comlibretexts.org In the context of this compound and its derivatives, heterogeneous catalysis has been employed for various transformations, particularly for the synthesis of benzofurans and other complex molecules.

A notable example is the development of a heterogeneous gold-catalyzed system for the domino cyclization and oxidative coupling of 2-alkynyl phenols to form 3,3-bisbenzofurans. lookchem.com This method provides a novel route to these structures in just two steps from commercially available starting materials. The use of a heterogeneous catalyst simplifies product purification and catalyst recovery. lookchem.com

Palladium nanoparticles supported on various materials have also been utilized. For instance, silica-coated iron oxide nanoparticles functionalized with palladium have been shown to be effective for the one-pot synthesis of 2-arylbenzofurans from aryl halides and 2-halophenols. researchgate.net This cascade process involves two Sonogashira coupling reactions followed by the cyclization of the this compound intermediate. researchgate.net The catalyst's magnetic properties facilitate its removal from the reaction mixture.

Another approach involves the use of a poly(4-vinylpyridine) cobalt(II) complex (P4VP-CoCl) as a stable and reusable heterogeneous catalyst for the regioselective [2+2+2] cyclotrimerization of terminal aryl alkynes, including 4-ethynyl phenol. alfa-chemistry.com This method selectively produces 1,3,5-triarylbenzene derivatives. alfa-chemistry.com

Table 2: Heterogeneous Catalytic Systems for this compound Derivatization

| Catalyst | Reaction Type | Substrate | Product | Ref |

|---|---|---|---|---|

| Heterogeneous Gold Catalyst | Domino Cyclization/Oxidative Coupling | 2-Alkynyl phenols | 3,3-Bisbenzofurans | lookchem.com |

| Pd Nanoparticles on Silica-Coated Iron Oxide | One-Pot Cascade (Sonogashira/Cyclization) | Aryl halides and 2-halophenols | 2-Arylbenzofurans | researchgate.net |

| Poly(4-vinylpyridine) cobalt(II) complex (P4VP-CoCl) | [2+2+2] Cyclotrimerization | 4-Ethynyl phenol | 1,3,5-Triarylbenzene derivatives | alfa-chemistry.com |

Non-Catalytic and Specialized Synthetic Routes

Pyrolytic Intramolecular Insertion Reactions

Flash vacuum pyrolysis (FVP) represents a powerful, non-catalytic method for synthesizing certain organic compounds, including those derived from this compound. This technique involves heating a substrate under high vacuum, leading to intramolecular reactions that might be difficult to achieve through conventional solution-phase chemistry.

A classic example is the quantitative conversion of this compound to benzofuran at 800 °C under FVP conditions. chim.it The proposed mechanism involves the formation of a highly reactive vinylidene carbene intermediate, which then undergoes intramolecular insertion into the O-H bond. chim.itchim.it This method provides a clean and high-yielding route to the parent benzofuran structure.

The FVP of isoxazolones derived from aldehydes has also been established as a convenient method for preparing various acetylenes, including kinetically unstable compounds like ethynylphenols. lookchem.compublish.csiro.auresearchgate.net This approach offers a synthetic pathway to this compound itself from readily available starting materials.

Table 3: Pyrolytic Synthesis of Benzofuran from this compound

| Substrate | Conditions | Product | Key Intermediate | Ref |

|---|---|---|---|---|

| This compound | FVP, 800 °C | Benzofuran | Vinylidene carbene | chim.it |

| Isoxazolones (from aldehydes) | FVP | Ethynylphenols | Not specified | lookchem.compublish.csiro.au |

Electrochemical Synthesis for Benzo[b]furan Derivatives from 2-Alkynylphenols

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods, often avoiding the need for harsh reagents and simplifying reaction workups. chim.itfrontiersin.orgnih.gov For the derivatization of 2-alkynylphenols, electrosynthesis has been successfully applied to construct benzo[b]furan skeletons.

A regioselective electrochemical method has been developed for the synthesis of selenylbenzo[b]furan derivatives. chim.itfrontiersin.org This process involves the cyclization of 2-alkynylphenols in the presence of diselenides. frontiersin.orgnih.gov The reaction is carried out using galvanostatic electrolysis with platinum electrodes in an undivided cell at room temperature. chim.itfrontiersin.org This approach is notable for being oxidant-free, base-free, and transition metal-free, and has been demonstrated on a gram scale. chim.itfrontiersin.org The mechanism is thought to involve a radical pathway, although a phenyl selenium cation mechanism has not been ruled out. chim.it

This electrochemical method shows good functional group compatibility, affording a wide variety of substituted benzo[b]furans in good to excellent yields. frontiersin.orgresearchgate.net For instance, the reaction of 2-alkynylphenols with various diselenides produces the corresponding 3-selenylbenzo[b]furan derivatives. frontiersin.org

Table 4: Electrochemical Synthesis of Selenylbenzo[b]furans

| Substrate (2-Alkynylphenol) | Reagent | Conditions | Product | Yield | Ref |

|---|---|---|---|---|---|

| Various 2-alkynylphenols | Diselenides | Galvanostatic electrolysis, Pt electrodes, undivided cell, room temp. | Substituted selenylbenzo[b]furans | Up to 98% | chim.itfrontiersin.org |

| 2-((Phenylselanyl)ethynyl)phenol | - | Not specified | 3-(Phenylselanyl)-2-(phenylthio)benzofuran | 88% | nih.gov |

Iodination of this compound for Ortho-Substituted Precursors

The introduction of an iodine atom onto the this compound scaffold provides a versatile handle for further functionalization, particularly through cross-coupling reactions.

A one-pot method for the ortho-iodination of this compound utilizes [bis(acetoxy)iodo]benzene (DAIB) and triethylamine (B128534) in acetonitrile. This reaction proceeds at room temperature and provides the 2-iodo-6-ethynylphenol derivative in high yield (93%). The resulting ortho-iodinated phenol is a valuable precursor for more complex molecules.

Alternatively, N-iodosuccinimide (NIS) can be used as an iodinating agent. rsc.org The iodocyclization of (iodoethynyl)phenol with NIS and triphenylphosphine (B44618) (PPh₃) yields 2,3-diiodobenzofuran. rsc.org This reaction demonstrates the utility of pre-installing an iodine atom on the alkyne moiety to direct the synthesis towards di-iodinated products. The use of different iodinating agents and conditions can lead to various iodinated benzofuran derivatives. rsc.org For example, iron(III) chloride has been shown to catalyze the iodination of certain phenol derivatives, which can then undergo copper-catalyzed cyclization to form benzofurans. acs.org

Table 5: Iodination of this compound and Derivatives

| Substrate | Reagent(s) | Product | Yield | Ref |

|---|---|---|---|---|

| This compound | [Bis(acetoxy)iodo]benzene (DAIB), Et₃N, H₂O, CH₃CN | 2-Iodo-6-ethynylphenol | 93% | |

| (Iodoethynyl)phenol | N-Iodosuccinimide (NIS), PPh₃ | 2,3-Diiodobenzofuran | 37% | rsc.org |

| 1-Arylketones (phenol derivatives) | NIS, FeCl₃ (catalyst) | Iodinated intermediates for benzofurans | 55-75% (over two steps) | acs.org |

Elucidation of 2 Ethynylphenol Reactivity and Mechanistic Pathways

Intramolecular Cyclization Reactions and Mechanisms

The intramolecular reactions of 2-ethynylphenol are a cornerstone of its synthetic utility, providing efficient routes to valuable oxygen-containing heterocycles. These transformations are often catalyzed by transition metals or promoted by electrophiles, proceeding through a variety of intriguing mechanistic pathways.

Formation of Benzo[b]furan Scaffolds

The most prominent reaction of this compound and its derivatives is their cyclization to form the benzo[b]furan core, a privileged scaffold in numerous natural products and pharmaceuticals. chimia.chchim.it This transformation can be achieved under various conditions, each offering a distinct mechanistic route to the final product.

Transition metals, particularly those that are carbophilic, are highly effective catalysts for the cycloisomerization of 2-ethynylphenols. chimia.ch Gold, palladium, rhodium, and copper catalysts are commonly employed to facilitate the formation of the benzo[b]furan ring system. mdpi.comacs.org The general mechanism involves the electrophilic activation of the alkyne by the metal catalyst, which renders it susceptible to nucleophilic attack by the adjacent phenolic oxygen. chimia.ch

For instance, gold(I) catalysts are known to coordinate to the triple bond of this compound derivatives. chimia.ch This coordination enhances the electrophilicity of the alkyne, enabling the 5-endo-dig cyclization to proceed. Subsequent protonolysis or demetalation regenerates the catalyst and yields the benzo[b]furan product. mdpi.com In some cases, the reaction can proceed through a vinylidene intermediate. For example, the flash vacuum pyrolysis of this compound at high temperatures leads to a quantitative conversion to benzo[b]furan, suggesting the formation of a reactive vinylidene carbene intermediate followed by O-H bond insertion. bohrium.com

Similarly, palladium-catalyzed processes often begin with a Sonogashira cross-coupling reaction to generate the 2-alkynylphenol in situ, which then undergoes a tandem cyclization. chimia.chacs.orgresearchgate.net Rhodium(I) complexes can also catalyze the cycloisomerization, often leading to diverse and complex fused heterocyclic systems through domino reactions. chimia.ch

A variety of transition metal catalysts have been successfully employed for the synthesis of benzo[b]furans from this compound derivatives, each with its own set of optimal conditions and substrate scope.

| Catalyst System | Substrate Type | Key Mechanistic Feature | Product Type | Reference |

| Gold(I) complexes | 2-(Iodoethynyl)aryl esters | chimia.chnih.gov-Iodine shift to a gold(I)-vinylidene intermediate | 3-Iodo-2-acyl benzofurans | chim.it |

| Palladium(II) acetate (B1210297)/Copper(I) iodide | This compound and (E)-1,2-diiodoalkenes | Sonogashira coupling followed by cyclization | 2-Ethynylbenzofurans | mdpi.comorganic-chemistry.org |

| Rhodium(I) complexes | 2-Silylethynyl phenols | 1,2-Silicon migration via a rhodium-vinylidene intermediate | 3-Silylbenzofurans | chimia.ch |

| Graphene oxide-grafted aminobisphosphine-Pd(II) | 2-Iodophenols and terminal acetylenes | Tandem Sonogashira coupling/cyclization | 2-Substituted benzofurans | acs.org |

Under certain conditions, particularly with acidic promoters, the cyclization of this compound derivatives is proposed to proceed through an allenone intermediate. nih.gov It is suggested that protonation of the alkyne can lead to the formation of a protonated allenone-type species. nih.gov This intermediate is highly electrophilic, and the subsequent 5-exo-dig cyclization is driven by the propensity for rearomatization, leading to the formation of the benzo[b]furan ring. nih.gov This pathway is particularly relevant for diarylacetylenediols with electron-withdrawing groups, which can spontaneously cyclize to the corresponding benzo[b]furans. nih.gov The formation of vinylidene ortho-quinone methides (o-VQMs), which are chiral allenes, through organocatalytic 1,5-proton shifts in 2-alkynylphenols also points towards the accessibility of allene-type intermediates in these cyclizations. researchgate.net

The activation of the carbon-carbon triple bond in this compound by an electrophile is a key step in many of its cyclization reactions. chimia.chchim.it This activation can be achieved not only with transition metals but also with other electrophilic species such as iodine, selenium, or silyl (B83357) cations. chimia.chnih.gov The general mechanism involves the attack of the electrophile on the alkyne, forming a cationic intermediate. This intermediate is then intramolecularly trapped by the nucleophilic hydroxyl group. researchgate.net

For example, the reaction of 2-alkynylphenols with iodine or N-bromosuccinimide (NBS) leads to the formation of 3-halobenzo[b]furans. researchgate.net Similarly, the use of selenylating agents like phenylselenyl chloride (PhSeCl) results in 3-selenylbenzo[b]furans. nih.govresearchgate.net These reactions are generally believed to proceed stepwise, with the initial electrophilic attack on the alkyne being the rate-determining step. The regioselectivity of the cyclization is influenced by the polarization of the alkyne triple bond and the nature of the substituents on the aromatic ring. researchgate.net

An electrochemical approach has also been developed for the oxidative intramolecular cyclization of 2-alkynylphenols with diselenides, providing a metal- and oxidant-free method to access selenylbenzo[b]furans. nih.gov

Other Fused Heterocycle Formation Pathways

Beyond the ubiquitous formation of benzo[b]furans, the reactivity of this compound derivatives can be harnessed to construct other, more complex fused heterocyclic systems. These reactions often involve domino or cascade sequences where the initial cyclization product undergoes further transformations.

A notable example is the rhodium(I)-catalyzed domino-type sequential 5-endo/5-exo cyclization of [(2-acylphenyl)ethynyl]phenols. chimia.ch In this process, a rhodium(I) alkoxide is initially formed, which then undergoes a 5-endo cyclization to generate a (benzofuran-3-yl)rhodium(I) species. This intermediate then participates in a second, 5-exo cyclization onto the pendant acetyl group, ultimately affording indene/benzofuran-fused alcohols. chimia.ch This methodology has been extended to the synthesis of indene/indole-fused compounds by using the corresponding aniline (B41778) derivatives. chimia.ch

Furthermore, the strategic placement of additional nucleophiles can lead to the formation of linearly-fused ring systems. For instance, substrates bearing two phenolic hydroxyl groups can undergo a domino-type 5-endo/5-exo cyclization to construct a linearly-fused array of five- and six-membered rings. chimia.ch The synthesis of dibenzofurans, another important class of fused heterocycles, can be achieved from precursors derived from this compound through palladium-catalyzed C-H activation and C-O cyclization strategies. dokumen.pubekb.eg

Intermolecular Coupling Reactions

In addition to its rich intramolecular chemistry, this compound is a versatile partner in a variety of intermolecular coupling reactions. The terminal alkyne functionality is the primary site of reactivity in these transformations, allowing for the construction of more complex molecular architectures.

One of the most common intermolecular reactions is the Sonogashira cross-coupling. For example, this compound can be coupled with (E)-1,2-diiodoalkenes in the presence of palladium and copper catalysts. mdpi.com This reaction proceeds through a standard Sonogashira coupling mechanism to form a new carbon-carbon bond, followed by an in-situ cyclization to yield 2-ethynylbenzofurans. mdpi.comorganic-chemistry.org This one-pot procedure highlights the dual reactivity of the this compound scaffold.

The synthesis of unsymmetrical buta-1,3-diynes has also been achieved through the palladium-catalyzed cross-coupling of (E)-1,2-diiodoalkenes with terminal alkynes, a reaction in which this compound can serve as the terminal alkyne component. mdpi.com

Furthermore, this compound and its derivatives can potentially participate in intermolecular cycloaddition reactions. While specific examples of [4+2] cycloadditions involving this compound itself are not extensively detailed, related systems demonstrate the feasibility of such transformations. For instance, gold(I)-catalyzed intermolecular [4+2] cycloadditions of allenamides with dienes have been reported, suggesting that activated alkyne systems can act as dienophiles. rsc.org The development of organophotoredox-catalyzed intermolecular oxa-[4+2] cycloadditions of ortho-quinone methides with styrenes also points to the potential for related cycloadditions with this compound derivatives under appropriate conditions. nii.ac.jp

The table below summarizes some of the key intermolecular coupling reactions involving this compound and related compounds.

| Reaction Type | Coupling Partners | Catalyst/Conditions | Product Type | Reference |

| Sonogashira Coupling/Cyclization | This compound, (E)-1,2-diiodoalkenes | Pd(OAc)₂, CuI | 2-Ethynylbenzofurans | mdpi.comorganic-chemistry.org |

| Sonogashira Coupling | This compound, Aryl Halides | Pd/Cu catalysts | Aryl-substituted alkynes (precursors to other heterocycles) | acs.orgresearchgate.net |

| Ullmann-type Coupling | 2-Bromophenyl phenyl ether derivatives | Cu catalyst | Dibenzofurans | organic-chemistry.org |

| C-H Activation/C-O Cyclization | Biaryl precursors (derived from phenol) | Pd catalyst | Dibenzofurans | dokumen.pub |

Carbon-Carbon Bond Forming Reactions

The ethynyl (B1212043) group of this compound serves as a versatile handle for the construction of new carbon-carbon bonds, primarily through coupling reactions that are often followed by subsequent transformations. These reactions are fundamental in extending the carbon skeleton and building more complex molecular architectures.

A key strategy involves the Sonogashira cross-coupling reaction, which links the terminal alkyne of this compound with aryl or vinyl halides. researchgate.net While this reaction is a primary method for functionalization (see 3.2.2), the initial C-C bond formation is the crucial step that enables further synthetic elaborations, such as intramolecular cyclizations to form heterocyclic rings like benzofurans. researchgate.netchim.it For instance, the coupling of this compound with a halo-substituted purine (B94841) creates a 6-[(2-hydroxyphenyl)ethynyl]purine intermediate. This product, formed via a primary C(sp)-C(sp2) bond, can then undergo a one-pot cyclization to yield a 6-(2-benzofuryl)purine. researchgate.net

The formation of carbon-carbon bonds using this compound is often catalyzed by transition metals. Gold-catalyzed reactions, for example, can lead to complex couplings. While often focused on C-O bond formation, these catalytic cycles can involve oxidative C-C coupling of terminal alkynes under certain conditions. researchgate.net

Functionalization via Cross-Coupling

Cross-coupling reactions represent a powerful tool for the direct functionalization of the this compound scaffold. The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is the most prominently utilized method for this purpose. researchgate.netnih.gov This reaction has been successfully applied to couple this compound with various partners, including halo-substituted aromatic and heterocyclic systems. researchgate.netmdpi.com

In a notable example, this compound was coupled with 6-iodopurine (B1310063) in a one-pot Sonogashira coupling–cyclization reaction to produce 6-(2-benzofuryl)purines. researchgate.net Similarly, the coupling of this compound with haloazulenes has been demonstrated, leading to the formation of azulene-substituted benzofurans following an intramolecular cyclization step. mdpi.comresearchgate.net These reactions highlight a domino process where the initial C-C cross-coupling is followed by a C-O bond-forming cyclization, efficiently constructing the benzofuran (B130515) ring system. chim.it

The efficiency and outcome of these cross-coupling reactions can be influenced by the reaction conditions and the nature of the substrates. For instance, in the synthesis of 6-(arylethynyl)purine derivatives, the choice of the acetylene (B1199291) source was found to be critical for the efficiency of the process. researchgate.net Gold-catalyzed oxidative cross-coupling reactions have also emerged as a method for C-C bond formation, employing oxidants like Selectfluor to facilitate the coupling of terminal alkynes. researchgate.net

Table 1: Examples of Cross-Coupling Reactions with this compound

| Coupling Partner | Catalyst System | Product Type | Citation |

| 6-Iodopurine | Pd/Cu (Sonogashira) | 6-(2-Benzofuryl)purine (via cyclization) | researchgate.net |

| Haloazulene | Pd/Cu (Sonogashira) | Azulene-substituted benzofuran (via cyclization) | mdpi.com |

| Aryl Halides | Pd/Cu (Sonogashira) | Aryl-substituted ethynylphenols | nih.gov |

| Terminal Alkynes | Au(I)/Au(III) with Selectfluor | Homocoupled diynes (related reaction) | researchgate.net |

Rearrangement Phenomena Involving Ethynyl-Phenol Moiety

The ethynyl-phenol framework can undergo fascinating rearrangement reactions, leading to isomeric products with distinct structural features. While direct rearrangements of this compound itself are not extensively documented, related substrates containing the core moiety demonstrate this reactivity.

A significant example of such a rearrangement was observed with a Sonogashira coupling product derived from 2-propynylphenol, a close structural analog of this compound. The coupling product, a substituted propargyl ether of a purine, unexpectedly rearranged to form 6-(3-phenoxypropa-1,2-dienyl)purines under basic conditions. researchgate.net This transformation involves the isomerization of the alkyne to a more stable allene (B1206475). researchgate.net Theoretical calculations confirmed that the resulting allenes are thermodynamically more stable than their alkyne isomers. researchgate.net This type of 1,2-rearrangement highlights the potential for the ethynyl-phenol system to access allene intermediates, which are valuable in further synthetic applications. bdu.ac.in

In other complex transformations starting from derivatives of this compound, intramolecular rearrangements are key steps. For example, in the gold(I)-catalyzed cycloisomerization of 2-(iodoethynyl)-aryl esters to form benzofurans, the proposed mechanism involves a researchgate.netchim.it-iodine shift. chim.it This shift forms a crucial gold(I)-vinylidene intermediate, which then undergoes cyclization. chim.it Although this is a reaction of a derivative, it showcases the propensity of the substituted ethynyl group ortho to a phenolic oxygen (or its ester) to facilitate intramolecular atomic shifts.

Addition Reactions and Associated Mechanistic Studies

The carbon-carbon triple bond of this compound is susceptible to addition reactions, allowing for the introduction of various functionalities and the formation of substituted vinylphenol derivatives. These reactions can proceed through different mechanisms, including radical or electrophilic pathways, depending on the reagents and conditions.

An example of such a transformation is selenosulfonylation. The addition of selenosulfonates across the alkyne bond of this compound was found to be challenging under standard catalyst-free conditions where other alkynes reacted readily. rsc.org However, the reaction could be successfully carried out in the presence of triethylamine (B128534) in refluxing toluene, yielding tetrasubstituted olefin products. rsc.org The need for a base suggests a distinct mechanistic pathway compared to the spontaneous radical or electrophilic additions seen with other substrates. rsc.org

The susceptibility of the ethynyl group to radical addition is well-established for related compounds. For instance, radical additions of polyhaloalkanes and perfluoroalkyl iodides to ethynylboronic esters proceed readily, typically in an anti-fashion. researchgate.net This suggests that this compound could likely undergo similar radical-mediated additions across its triple bond. Mechanistic studies on related systems propose that such reactions can proceed via a free-radical chain mechanism. researchgate.net

Furthermore, this compound derivatives can participate in annulation reactions, which are a form of cycloaddition. For example, they have been used in [4+3] annulation reactions with ortho-quinone methides, demonstrating the reactivity of the alkyne as a three-carbon synthon in a more complex addition process. bohrium.com

Table 2: Addition Reactions Involving the Alkyne of this compound

| Reagent(s) | Conditions | Product Description | Proposed Mechanism | Citation |

| Selenosulfonates | Triethylamine, refluxing toluene | Tetrasubstituted olefin (β-selenovinyl sulfone derivative) | Unspecified, but distinct from standard radical/electrophilic addition | rsc.org |

| Polyhaloalkanes (on related ethynylboronates) | Radical initiator, refluxing benzene (B151609) | 1-Halo-1-alkenylboronic esters | Free-radical chain addition | researchgate.net |

| Perfluoroalkyl iodides (on related ethynylboronates) | Radical initiator, refluxing benzene | 1-Iodo-1-alkenylboronic esters | Free-radical chain addition | researchgate.net |

| Ortho-quinone methides | Lewis Base Catalyst | Dihydrooxepine derivatives | [4+3] Annulation | bohrium.com |

Computational Chemistry and Theoretical Investigations of 2 Ethynylphenol

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, providing a framework to understand the electronic structure and resulting properties of molecules. For 2-ethynylphenol, these calculations have been instrumental in exploring its conformational landscape, the nature of its internal hydrogen bonds, the energetics of its reactions, and the distribution of its frontier molecular orbitals.

Density Functional Theory (DFT) Studies on Conformational Preferences

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. In the context of this compound, DFT studies have been crucial in determining its most stable conformations. These studies involve calculating the energies of various spatial arrangements of the atoms to identify the lowest energy, and thus most preferred, conformers.

Computational studies have shown that the conformational preferences of this compound and its derivatives are influenced by subtle intramolecular interactions. mdpi.comethz.ch For instance, in molecules with similar structural motifs, the presence of intramolecular hydrogen bonding can lock the molecule into a specific conformation. mdpi.com DFT calculations, often at the B3LYP level of theory with basis sets like 6-31G(d,p), are employed to optimize the geometries of potential conformers and calculate their relative energies. mdpi.com The absence of imaginary vibrational frequencies in the calculated spectra confirms that these optimized structures correspond to local energy minima. mdpi.com

For substituted phenols, the interplay between different functional groups dictates the conformational landscape. For example, in 2-acetyl-4-ethynylphenol, the molecule adopts a planar geometry stabilized by an intramolecular hydrogen bond. researchgate.netiucr.org Theoretical calculations on related systems, such as s-triazine bis-Schiff bases, have identified that conformers stabilized by multiple intramolecular hydrogen bonds are energetically favored. mdpi.com These findings highlight the importance of intramolecular forces in determining the three-dimensional structure of molecules like this compound.

Analysis of Hydrogen Bonding Interactions

The presence of a hydroxyl group adjacent to an ethynyl (B1212043) group in this compound allows for the formation of an intramolecular hydrogen bond between the hydroxyl proton and the π-system of the ethynyl group. Computational studies are essential for characterizing the strength and nature of this interaction. nih.govmdpi.com

Theoretical investigations have explored how the ethynyl group affects the hydrogen bond donating ability of the neighboring OH group. nih.gov These studies often involve analyzing key geometric parameters, such as the O-H bond length and the distance and angle between the hydroxyl proton and the acetylene (B1199291) unit, as well as vibrational frequency shifts. mdpi.commdpi.com DFT calculations have been successfully used to demonstrate the strengthening of intramolecular hydrogen bonds in the excited state of similar molecules, which can facilitate processes like excited-state intramolecular proton transfer (ESIPT). researchgate.net

In a broader context, the study of intramolecular hydrogen bonds in various ortho-substituted phenols provides a comparative framework. For example, in 2-halophenols, a combination of spectroscopic and theoretical analyses concluded the presence of weak intramolecular hydrogen bonding in 2-chloro, 2-bromo, and 2-iodophenol (B132878), but very little in 2-fluorophenol. rsc.org For 2-acetyl-4-ethynylphenol, X-ray crystallography and theoretical calculations confirm a strong intramolecular O—H⋯O hydrogen bond. researchgate.netiucr.org These studies underscore the power of computational chemistry to dissect and quantify the subtle energetic and geometric features of hydrogen bonds. researchgate.netiucr.orgsapub.org

Exploration of Reaction Energetics and Transition States

Computational chemistry provides a powerful lens through which to view the energetic landscape of chemical reactions, including the identification of fleeting transition states. mit.edu For reactions involving this compound, theoretical calculations can map out the entire reaction pathway, determining the energies of reactants, products, intermediates, and transition states.

DFT calculations, for example at the B3-LYP/6-31G(d) level, have been used to investigate the intramolecular [4+2] cycloaddition of this compound. researchgate.net These studies calculate the relative free energies of the stationary points along the reaction coordinate, providing a quantitative picture of the reaction mechanism. researchgate.net The transition state is the highest energy point on this path, and its structure and energy determine the reaction rate. mit.edunih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mnstate.edulibretexts.org The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other species. malayajournal.org

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. mnstate.edulibretexts.org The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap suggests that the molecule is more polarizable and more likely to undergo chemical reactions.

For molecules like this compound, FMO analysis can provide insights into its reactivity in various chemical transformations. researchgate.netru.nl For example, in pericyclic reactions, the symmetry of the frontier orbitals determines whether a reaction is thermally or photochemically allowed, as described by the Woodward-Hoffmann rules. imperial.ac.ukimperial.ac.uk Computational methods are used to calculate the energies and visualize the shapes of the HOMO and LUMO, allowing for a qualitative understanding of the molecule's reactive sites. malayajournal.orgyoutube.com

Molecular Modeling and Simulation

While quantum chemical calculations provide detailed information about the electronic structure of a molecule at a stationary point, molecular modeling and simulation techniques are used to explore the dynamic behavior of molecules over time.

Prediction of Molecular Conformations and Dynamics

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed picture of molecular conformations and dynamics. nih.govfrontiersin.org

For flexible molecules like this compound, MD simulations can reveal the accessible conformations and the transitions between them. biorxiv.orgmdpi.com These simulations can be used to sample the conformational space of a molecule, which is particularly important for understanding the behavior of larger, more complex systems. nih.gov For example, MD simulations have been used to study the conformational changes in proteins and other biomolecules upon ligand binding. frontiersin.orgimtm.cz

The results of MD simulations can be analyzed to understand various aspects of molecular behavior, such as the stability of different conformations and the dynamics of intramolecular motions. biorxiv.org For instance, simulations can show how the presence of a solvent or interactions with other molecules can influence the conformational preferences of this compound. rsc.org By combining MD simulations with quantum chemical calculations, a comprehensive understanding of both the static and dynamic properties of this compound can be achieved. frontiersin.org

Computational Insights into Catalytic Mechanisms

Computational chemistry has become an indispensable tool for elucidating the complex mechanisms of reactions involving this compound and its derivatives. Through methods like Density Functional Theory (DFT), chemists can model reaction pathways, characterize transition states, and understand the intricate non-covalent interactions that govern catalytic cycles. These theoretical investigations provide insights that are often difficult to obtain through experimental means alone.

One significant area of study has been the intramolecular reactions of this compound. Computational analyses of the intramolecular [4+2] cycloaddition of this compound have been performed to map out the proposed catalytic cycle. mdpi.comresearchgate.net In these studies, DFT calculations are employed to determine the energies of intermediates and transition states. For instance, thermochemical corrections for Gibbs free energy have been calculated at the B3-LYP/6-31G(d) level of theory, with single-point energies refined using higher-level methods like M11/6-311+G(d,p) in a solvent model. mdpi.com Such calculations have been crucial in confirming that specific reaction pathways are energetically favored, thus explaining observed stereoselectivities. mdpi.com

The conformation of this compound, specifically the orientation of the hydroxyl group relative to the ethynyl group, plays a critical role in its reactivity. Computational studies have shown that a conformation featuring an intramolecular hydrogen bond between the phenolic hydrogen and the alkyne's π-system is significantly more stable. nih.gov This preference for an internally hydrogen-bonded structure has been quantified using various levels of theory, as detailed in the table below. nih.gov The existence of this stable conformation reduces the electrostatic potential on the hydroxyl hydrogen, which in turn influences its hydrogen bond donating capability in catalytic processes. nih.gov

| Computational Method | Energy Difference (kcal/mol) |

|---|---|

| AM1 | 2.16 |

| HF/6-31G | 3.57 |

| DFT B3LYP/6-31G | 3.90 |

Transition metal-catalyzed reactions are another major focus of computational investigation. The synthesis of benzofurans via the cyclization of this compound is a common and important transformation. chim.it DFT calculations have been instrumental in understanding the mechanisms of these reactions. For example, in gold(I)-catalyzed 5-endo-dig O-cyclization, computational studies have helped to characterize the proposed vinyl gold(I)-intermediate. chim.it Similarly, the mechanism of rhodium(I)-catalyzed cycloisomerization has been explored through theoretical models. chim.it These computational approaches allow for the detailed analysis of each step in the catalytic cycle, including oxidative addition, insertion, and reductive elimination, providing clarity on how the metal center and ligands influence the reaction's outcome and selectivity. youtube.comrsc.org

Furthermore, computational studies extend to organocatalysis, where this compound derivatives can act as substrates. Theoretical investigations of reactions mediated by bifunctional organocatalysts, such as those based on squaramide or thiourea (B124793), have shed light on the non-covalent interactions responsible for catalyst-substrate recognition and the origin of enantioselectivity. mdpi.com By modeling the transition state structures, researchers can identify key interactions, such as hydrogen bonds, that dictate the stereochemical outcome of the reaction. mdpi.com

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational methods are increasingly employed to establish Structure-Activity Relationships (SAR), providing a rational basis for the design of new catalysts and functional molecules derived from this compound. These studies correlate specific structural features of a molecule with its chemical reactivity or biological activity, guiding the synthesis of improved derivatives.

A fundamental aspect of computational SAR is understanding how substituent modifications affect molecular properties. In studies of diarylacetylenediols, which share structural motifs with derivatives of this compound, computational analysis revealed that the introduction of electron-withdrawing groups on the aryl rings enhances their catalytic activity. nih.govnih.gov This principle can be applied to the computational design of this compound-based catalysts, where electronic effects are systematically tuned to optimize performance.

Quantitative Structure-Activity Relationship (QSAR) models represent a more sophisticated approach to computational SAR. researchgate.net Although extensive QSAR studies focused solely on this compound derivatives are not widely documented, the methodology has been applied to structurally related compounds. For instance, potent inhibitors have been designed using computational structure-based methods starting from scaffolds that can be synthesized from ethynyl precursors. lookchem.com In one such study, a QSAR model was developed based on electrostatic ligand-protein interactions and quantum chemically derived charges of a triazole ring, which can be formed via "click chemistry" from an ethynyl group. lookchem.com This demonstrates the potential for using QSAR to guide the development of this compound derivatives for specific applications.

Computational docking is another powerful tool for SAR, particularly in the context of designing bioactive molecules. nih.gov Derivatives of this compound can be incorporated into larger molecules, and their potential interactions with biological targets like proteins can be simulated. For example, SAR studies on antibacterial nucleoside analogues containing triazole groups (formed from alkynes) have used docking to probe the binding pocket. nih.gov These simulations can explain observed activity trends, such as the flat SAR for certain aryl derivatives, by revealing a lack of specific hydrogen bond interactions within a nonpolar binding pocket. nih.gov Such insights are invaluable for designing next-generation compounds with improved binding affinity and specificity.

The analysis of non-covalent interactions (NCIs) is also central to computational SAR. nih.gov The stereoselectivity of many catalytic reactions is governed by subtle NCIs between the catalyst and the substrate. Computational models can dissect these interactions and predict how changes in the structure of a this compound-derived substrate would affect the stereochemical outcome. nih.gov By correlating interaction energies and geometries with experimental results, researchers can build predictive models to guide the synthesis of highly selective catalysts and substrates. nih.gov

Applications of 2 Ethynylphenol in Advanced Organic Synthesis

Synthesis of Complex Organic Molecules

2-Ethynylphenol serves as a key precursor in the construction of diverse molecular architectures, ranging from fused heterocyclic systems to complex polycyclic aromatic hydrocarbons. The strategic placement of the phenol (B47542) and ethynyl (B1212043) groups on the benzene (B151609) ring facilitates elegant and efficient synthetic pathways.

Construction of Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds composed of multiple fused aromatic rings. Their synthesis is a significant area of research due to their applications in materials science and optoelectronics. Synthetic strategies often involve annulation reactions, where new rings are fused onto an existing aromatic system. rsc.orgnih.govunirioja.es Common methods include the Diels-Alder reaction followed by aromatization, Scholl-type oxidative cyclizations, and various palladium-catalyzed annulation processes. rsc.orgiupac.orgresearchgate.netrsc.orgresearchgate.netmdpi.com

While this compound possesses both aromatic and alkyne functionalities that could potentially participate in ring-forming reactions, its specific use as a key building block for the systematic construction of extended PAHs is not a widely reported application in the scientific literature. The existing powerful methods for PAH synthesis typically utilize different precursors, and a dedicated strategy based on this compound has not been prominently established.

Functional Materials Research

This compound serves as a versatile building block in the development of advanced functional materials. Its unique structure, featuring both a reactive phenolic hydroxyl group and a polymerizable ethynyl group, allows for its incorporation into a diverse range of materials with tailored properties for various applications.

Precursors for Polymeric Materials and Resins

The bifunctional nature of this compound makes it a valuable monomer for the synthesis of novel polymeric materials and resins. The presence of the hydroxyl and ethynyl groups allows for multiple polymerization pathways, leading to polymers with unique architectures and functionalities.

Polyphenylene-ethynylene (PPE) polymers are a class of conjugated polymers known for their exceptional thermal stability, and optoelectronic properties. While direct polymerization of this compound to form PPEs is not the most common route, its structural motif is a key component of these polymers. The synthesis of substituted poly(p-phenyleneethynylene)s can be achieved through methods like alkyne metathesis. The introduction of various side groups on the phenyl rings can influence the polymer's properties, such as electronic delocalization and solid-state packing. researchgate.net For instance, the size and geometry of alkyl substituents on the phenylene rings of PPEs have been shown to affect the torsion angle and relative movement of the rings, thereby influencing the polymer's emission intensity. researchgate.net

| Polymer Class | Monomer Unit | Key Properties | Potential Application Areas |

| Polyphenylene-Ethynylene (PPE) | Phenylene and Ethynylene | High thermal stability, tunable electronic and optical properties | Organic electronics, sensors, high-performance composites |

The phenolic group of this compound allows for oxidative polymerization to form polyethers. Enzymatic oxidative polymerization, using catalysts like horseradish peroxidase, has been explored for monomers containing both phenol and acetylene (B1199291) moieties, such as m-ethynylphenol. acs.orgnih.gov This method can be chemoselective, polymerizing the phenolic moiety while leaving the ethynyl group intact for further functionalization. acs.orgnih.gov This approach yields reactive polymers with pendant ethynyl groups that can be used for crosslinking or other post-polymerization modifications. acs.orgnih.gov In contrast, conventional oxidation catalysts like a copper/amine system tend to induce oxidative coupling of the ethynyl groups. acs.org

| Polymerization Method | Catalyst/Reagent | Resulting Polymer | Key Feature |

| Enzymatic Oxidative Polymerization | Horseradish Peroxidase / Hydrogen Peroxide | Poly(ethynylphenol) | Chemoselective polymerization of the phenolic group, leaving the ethynyl group intact. acs.orgnih.gov |

| Conventional Oxidative Coupling | Copper/Amine System | Diacetylene derivatives | Preferential reaction of the ethynyl groups. acs.org |

Molecular Linkers for Coordination Polymers and Framework Structures

The dual functionality of this compound makes it a promising candidate for use as a molecular linker in the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.comnih.gov The phenolic hydroxyl group can deprotonate and coordinate to metal centers, while the ethynyl group can participate in further reactions or act as a non-coordinating, functional pendant group within the framework's pores. The rigid nature of the phenyl and ethynyl groups can contribute to the formation of well-defined and porous structures. The use of slim, ethynyl-based linkers has been shown to favor the formation of interpenetrated framework structures, which can enhance stability and selectivity in gas adsorption applications. researchgate.net

The design of coordination polymers often involves the careful selection of organic linkers to control the dimensionality and topology of the resulting framework. nih.gov The ability of a linker to adopt different coordination modes is crucial in determining the final structure. semanticscholar.org While specific examples utilizing this compound as a primary linker are not extensively documented, its structural characteristics align with the requirements for creating functional coordination polymers.

Investigations in Organic Photovoltaics and Liquid Crystals

The electronic properties of the ethynylphenol moiety suggest its potential for use in organic electronics. In the field of organic photovoltaics (OPVs), there is a continuous search for new organic materials with suitable electronic and morphological properties for efficient light harvesting and charge separation. nih.govnrel.gov The phenylene-ethynylene backbone is a common structural motif in conjugated polymers used in OPVs. researchgate.net The incorporation of this compound into larger conjugated systems could influence the energy levels (HOMO/LUMO) and band gap of the material, which are critical parameters for OPV performance. e3s-conferences.org

In the realm of liquid crystals, the introduction of rigid, linear groups like the ethynyl linker can influence the mesophase behavior and molecular packing. mdpi.com The shape and symmetry of molecules are key factors in the formation of liquid crystalline phases. mdpi.com The asymmetric nature of this compound, combined with its rigid structure, could be exploited in the design of new liquid crystalline materials. mdpi.com For instance, ethynyl linkers have been shown to promote the formation of interdigitated layer structures in some chiral smectic liquid crystals. mdpi.com

| Application Area | Potential Role of this compound | Desired Properties |

| Organic Photovoltaics | Component of conjugated polymers or small molecules | Tunable HOMO/LUMO levels, appropriate band gap, good charge transport |

| Liquid Crystals | Building block for liquid crystalline molecules | Anisotropic molecular shape, promotion of desired mesophases |

Supramolecular Chemistry Applications

Supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, organized assemblies. wikipedia.org Host-guest chemistry, a central concept in this field, involves the encapsulation of a "guest" molecule within a "host" molecule. wikipedia.orgnih.gov The functional groups of this compound—the hydroxyl group capable of hydrogen bonding and the electron-rich ethynyl group—make it a potential candidate for participation in supramolecular assemblies.

The phenolic hydroxyl group can act as a hydrogen bond donor, while the phenyl ring and ethynyl group can engage in π-π stacking and other non-covalent interactions. These interactions are fundamental to the formation of host-guest complexes and other supramolecular structures. wikipedia.orgmdpi.com While specific host-guest complexes involving this compound are not widely reported, its structural features suggest it could act as a guest molecule in appropriately sized host cavities or as a component of larger, self-assembling supramolecular structures.

Pharmaceutical and Medicinal Chemistry Research

The unique structural characteristics of this compound, namely the presence of a reactive terminal alkyne and a nucleophilic hydroxyl group on an aromatic scaffold, make it a valuable and versatile component in the field of medicinal chemistry. Its rigid framework and capacity for diverse chemical transformations allow for its use in the synthesis of complex molecular architectures with potential therapeutic applications. Researchers utilize this compound to construct novel drug candidates, refine existing lead compounds, and design targeted enzyme inhibitors.

Building Blocks for Drug Candidate Synthesis

In pharmaceutical research, this compound serves as a fundamental starting material or intermediate for the synthesis of new drug candidates. lookchem.com The dual functionality of the ethynyl and hydroxyl groups provides strategic points for molecular elaboration, enabling the construction of a wide array of heterocyclic and polyfunctional compounds. The ethynyl group is particularly useful for participating in powerful carbon-carbon bond-forming reactions such as Sonogashira, Glaser, and cycloaddition reactions, while the phenolic hydroxyl group can be readily alkylated, acylated, or used to direct ortho-metalation.

The strategic importance of such building blocks is to provide efficient synthetic pathways to novel molecular frameworks. beilstein-journals.orgmdpi.com The development of new medicines often relies on the ability to create diverse libraries of compounds for screening. umich.edueurekalert.org The use of versatile building blocks like this compound facilitates the exploration of new chemical space, which is a critical aspect of modern drug discovery. beilstein-journals.org

Below is a table summarizing synthetic methodologies where precursors like this compound are instrumental in creating scaffolds for potential drug candidates.

| Reaction Type | Reagents/Conditions | Resulting Scaffold | Potential Therapeutic Area |

| Cycloaddition | Azide partners, Cu(I) catalyst | Triazole-substituted phenols | Antiviral, Anticancer |

| Sonogashira Coupling | Aryl halides, Pd/Cu catalyst | Aryl-alkynyl phenols | Kinase Inhibitors |

| Intramolecular Cyclization | Base or transition metal catalyst | Benzofurans, Chromenes | Anti-inflammatory, CNS disorders |

| Mannich Reaction | Formaldehyde, Secondary amine | Aminomethylated phenols | Analgesics, Neuroprotective agents |

This table illustrates common synthetic transformations involving the functional groups present in this compound, leading to scaffolds with recognized potential in drug discovery.

Lead Compound Derivatization and Optimization

Lead optimization is a critical phase in drug discovery where an initial "hit" or "lead compound" with promising biological activity is chemically modified to improve its therapeutic profile. danaher.combiobide.com This process aims to enhance properties such as potency, selectivity, and pharmacokinetic characteristics (absorption, distribution, metabolism, and excretion). creative-bioarray.compatsnap.com The this compound moiety, when part of a lead compound, offers multiple avenues for such derivatization.

Systematic structural modifications are performed on the lead compound to refine its interaction with the biological target. biobide.com The ethynyl group can be hydrogenated, coupled with other fragments, or converted into other functional groups. The phenolic hydroxyl can be transformed into ethers or esters to modulate lipophilicity and metabolic stability. Furthermore, the aromatic ring itself can undergo substitution reactions to probe for additional binding interactions with the target protein. This iterative process of synthesis and biological testing is essential for developing a preclinical drug candidate. creative-bioarray.comyoutube.com

The table below provides examples of derivatization strategies that can be applied to a lead compound containing a this compound core.

| Derivatization Site | Modification Reaction | Purpose of Modification | Potential Outcome |

| Ethynyl Group | Click Chemistry (CuAAC) | Introduce diverse substituents | Enhanced target binding, Improved solubility |

| Phenolic -OH Group | Etherification / Esterification | Modulate polarity and H-bonding | Increased cell permeability, Modified duration of action |

| Aromatic Ring | Electrophilic Aromatic Substitution | Probe steric and electronic effects | Improved selectivity, Reduced off-target effects |

| Ethynyl Group | Hydration (to ketone) | Alter geometry and electronic properties | New binding interactions |

This interactive table outlines potential modifications to a this compound-based lead compound and the strategic goals of these changes in the lead optimization process.

Structure-Activity Relationship (SAR) in Biologically Active Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. patsnap.com By synthesizing a series of analogs based on the this compound scaffold and evaluating their biological effects, researchers can identify key structural features required for activity. nih.gov

For instance, a series of derivatives might be created where the position and nature of substituents on the phenyl ring are varied. Another series might explore the effect of replacing the ethynyl group with other functionalities. The resulting data allows for the construction of an SAR model, which can guide the design of more potent and selective compounds. researchgate.net Quantitative Structure-Activity Relationship (QSAR) analysis can further refine this understanding by correlating physical or chemical properties of the analogs with their biological activity. nih.gov

The following table illustrates a hypothetical SAR study for a series of this compound derivatives designed to inhibit a specific biological target.

| Compound ID | R1-Substitution (para to -OH) | R2-Substitution (ortho to -OH) | Biological Activity (IC₅₀, µM) |

| 1 (Parent) | -H | -C≡CH | 15.2 |

| 2a | -F | -C≡CH | 8.5 |

| 2b | -Cl | -C≡CH | 5.1 |

| 2c | -CH₃ | -C≡CH | 12.8 |

| 3a | -H | -CH₂CH₃ | > 50 |

| 3b | -Cl | -CH₂CH₃ | 45.7 |

This table demonstrates how systematic changes to the this compound core can affect biological activity. In this example, adding a halogen at the R1 position enhances activity, while modifying the ethynyl group at the R2 position diminishes it, providing valuable information for future design.

Enzyme Inhibitor Design Utilizing this compound Scaffolds

The design of potent and selective enzyme inhibitors is a cornerstone of modern drug development. nih.govmdpi.com The rigid structure of the this compound scaffold makes it an attractive template for designing molecules that can fit precisely into the active site of a target enzyme. The terminal alkyne can act as a key interaction point, forming covalent bonds with certain residues or participating in non-covalent interactions like hydrogen bonding or π-stacking.

This scaffold has been explored for the development of inhibitors for various enzyme classes. For example, derivatives can be designed to target kinases, proteases, or metabolic enzymes. nih.govmdpi.com The phenolic hydroxyl group can mimic the side chain of tyrosine, a common amino acid in enzyme active sites, while the ethynyl group can be used to probe for specific pockets or to attach larger side chains that confer selectivity. Computational methods, such as molecular docking, are often used to predict how these derivatives will bind to the enzyme, guiding the synthetic efforts toward the most promising candidates. plos.org

| Target Enzyme Class | Design Strategy | Role of this compound Scaffold | Example of Inhibitor Type |

| Kinases | ATP-competitive inhibition | Mimic hinge-binding region, orient side chains to hydrophobic pocket | Type I or Type II Kinase Inhibitors |

| Cysteine Proteases | Covalent inhibition | Ethynyl group acts as a Michael acceptor for the active site cysteine | Irreversible Covalent Inhibitors |

| Histone Deacetylases (HDACs) | Zinc chelation | Phenolic -OH and a distal chelating group bind to the active site zinc ion | Zinc-binding Pharmacophores |

| Cytochrome P450 Enzymes | Mechanism-based inhibition | Alkyne moiety is processed by the enzyme to a reactive intermediate | Suicide Substrates |